2-(哌啶-3-基甲基)嘧啶

描述

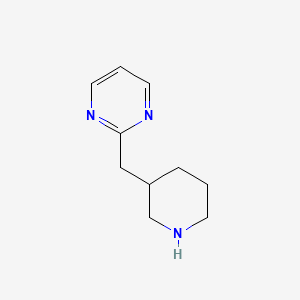

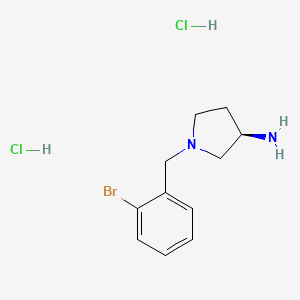

“2-(Piperidin-3-ylmethyl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in recent years. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another study discussed the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools. These studies have provided insights into the molecular and electronic behavior of these compounds . The molecular properties of these compounds were computed at B3LYP/6-31G (d,p) level in aqueous phase .Chemical Reactions Analysis

Pyrimidine derivatives have been known to undergo various chemical reactions. For instance, the reaction of 2-amino-6-(3-bromophenyl)-4-(2-ethoxyphenyl) with a suitable α,β -unsaturated ketone led to the formation of pyrimidine-2-carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines have been explored in various studies. For instance, the oxidation of the 2-methylgroup side chain of pyrimidine to a carboxyl group by oxidizing agents such as potassium permanganate was reported .科学研究应用

量子化学和腐蚀抑制研究

已研究哌啶衍生物的吸附和腐蚀抑制性能于铁表面。量子化学计算和分子动力学模拟已被用于理解这些衍生物的整体反应性参数和吸附行为,有助于开发更有效的腐蚀抑制剂(Kaya 等人,2016)。

药物开发中的药代动力学和代谢

对哌啶和嘧啶衍生物的研究,包括它们在不同物种中的药代动力学、代谢和排泄,为新药的设计和开发提供了宝贵的见解。例如,一种二肽基肽酶 IV 抑制剂表现出快速吸收,主要通过代谢和肾脏清除,这突出了在药物开发中理解这些过程的重要性(Sharma 等人,2012)。

抗病毒和抗肿瘤活性

已合成和评估了几种哌啶和嘧啶衍生物的抗病毒和抗肿瘤活性。对单纯疱疹病毒和 HIV 等病毒表现出显着活性的化合物,以及广泛的抗肿瘤活性,突出了这些化学骨架在治疗传染病和癌症中的治疗潜力(El-Subbagh 等人,2000)。

神经性疼痛的 Sigma-1 受体拮抗剂

新型嘧啶化合物已被开发为有效的 Sigma-1 受体拮抗剂,对神经性疼痛表现出药理活性。这些发现为慢性疼痛状况的治疗提供了新的途径,扩大了哌啶和嘧啶衍生物的治疗应用(Lan 等人,2014)。

抗菌剂

对嘧啶的 2-哌啶甲基氨基衍生物的研究显示了针对一系列细菌和真菌的有希望的抗菌性能。这项工作有助于寻找新的抗菌剂以对抗耐药菌株,这是公共卫生领域日益关键的领域(Imran 等人,2016)。

作用机制

安全和危害

未来方向

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the exploration of the chemistry and medicinal diversity of pyrimidine might pave the way for the discovery of therapeutic medicine for future drug design .

属性

IUPAC Name |

2-(piperidin-3-ylmethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10/h2,5-6,9,11H,1,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRVDXUSSMRSEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-Bromophenyl)-phenylmethyl]-N-methyl-6-methylsulfonylpyridine-3-sulfonamide](/img/structure/B2671180.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane](/img/structure/B2671182.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2671189.png)

![2-({1-[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2671190.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B2671191.png)

![(1R,2R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-naphthalen-2-ylcyclopropane-1-carboxamide](/img/structure/B2671192.png)